molecular formula C15H11F17O3 B1469604 Hexafluoropropene oxide trimer CAS No. 2641-34-1

Hexafluoropropene oxide trimer

Cat. No.: B1469604
CAS No.: 2641-34-1
M. Wt: 562.22 g/mol
InChI Key: RZEXCUSSDZJJHD-UHFFFAOYSA-N
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Description

Hexafluoropropene oxide trimer is a colorless and odorless liquid . It is a versatile fluorointermediate that can be used in the synthesis of fluoromonomers and fluoropolymers and to add fluorine functionality to a variety of organic precursors .


Synthesis Analysis

This compound is synthesized in an oxidation process . The epoxidation takes place stereoselectively with the formation of only one conformer of the α-oxide .


Molecular Structure Analysis

The molecular formula of this compound is CF . It has an average mass of 450.068 Da and a monoisotopic mass of 449.971252 Da .


Chemical Reactions Analysis

This compound reacts with primary amines, via indirect substitution of fluorine atoms, to form the corresponding enamines and enimines . It also reacts with nucleophiles to give a variety of derivatives .


Physical and Chemical Properties Analysis

This compound has excellent heat resistance, chemical resistance, and electrical insulation . It has a large molecular weight and a relatively high density . It is a nonflammable gas that is stored as a pressurized liquid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Epoxidation and Reactions with Nucleophilic and Electrophilic Agents : Hexafluoropropene oxide trimer can undergo epoxidation using aqueous sodium hypochlorite, leading to high yields of α-oxides. This process involves reactions with various nucleophilic (e.g., CsF, Et3N, LiAlH4, CH3ONa) and electrophilic agents (e.g., SbF5, HSO3F). The effect of steric and electronic factors on the reactivity of these compounds is notable (Zapevalov et al., 1985).

Environmental Degradation and Ecology

  • Degradation in Nanofiltration Concentrate : this compound acid, as an alternative to perfluorooctanoic acid (PFOA), can undergo degradation under UV/persulfate conditions. This degradation follows a pathway of trimer acid to dimer acid. The study also highlights the ecological risks and suggests UV/sulfite as a potential complementary technology for nanofiltration in removing these contaminants from drinking water (Bao et al., 2020).

Chemical Interactions and Configurations

  • Interaction with Ammonia and Primary Amines : Hexafluoropropene trimers react with primary amines to form enamines and enimines, products resulting from indirect substitution of fluorine atoms. The adduct with ammonia and the intramolecular cyclization of synthesized compounds to azetines and azetidines has been studied, providing insights into the chemical behavior of hexafluoropropene trimers (Del'tsova et al., 1996).

Industrial and Synthetic Applications

  • Oligomerisation and Carbon-Carbon Bond Fission : The oligomerisation of hexafluoropropene, catalyzed by fluoride ion, leads to the formation of dimers and trimers. Interestingly, one of the trimers undergoes fission of a carbon-carbon bond upon treatment with fluoride ion, forming a dimer and a heptafluoro-isopropyl carbanion. This process demonstrates the potential for controlled synthesis and modification of hexafluoropropene-derived materials (Brunskill et al., 1970).

Mechanism of Action

The mechanism of action of Hexafluoropropene oxide trimer is not yet fully understood, but it is believed to involve the formation of a cyclic structure known as a trimer. It might disturb the balance of sex steroid hormones and consequently induce reproductive toxicity in zebrafish .

Safety and Hazards

Hexafluoropropene oxide trimer may cause burns, severe injury, and/or frostbite . It may cause dizziness or asphyxiation without warning . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18O3/c10-1(28)2(11,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(12,13)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIGVPOSKQLNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044630
Record name Hexafluoropropene oxide trimer
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Molecular Weight

498.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-
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CAS No.

2641-34-1
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
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Record name Hexafluoropropene oxide trimer
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoropropene oxide trimer
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionyl fluoride
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Record name HEXAFLUOROPROPENE OXIDE TRIMER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper "REACTIONS OF HEXAFLUOROPROPENE OXIDE TRIMER WITH WATER AND ALCOHOLS"?

A1: While the abstract provided does not detail the specific findings, the title itself suggests the research focuses on understanding how this compound reacts with water and alcohols. [] This likely involves identifying the products formed and potentially elucidating the reaction mechanisms involved.

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